(1-Hydroxy-1-isopropylallyl)phosphonic acid diethyl ester
Description
(1-Hydroxy-1-isopropylallyl)phosphonic acid diethyl ester is an organophosphorus compound characterized by a phosphonic acid core esterified with two ethyl groups and substituted with a hydroxyl-isopropylallyl moiety. This structure confers unique reactivity and physicochemical properties, making it valuable in synthetic chemistry, corrosion inhibition, and materials science.
Properties
Molecular Formula |
C10H21O4P |
|---|---|
Molecular Weight |
236.24 g/mol |
IUPAC Name |
3-diethoxyphosphoryl-4-methylpent-1-en-3-ol |
InChI |
InChI=1S/C10H21O4P/c1-6-10(11,9(4)5)15(12,13-7-2)14-8-3/h6,9,11H,1,7-8H2,2-5H3 |
InChI Key |
PDGGUAUBIYMOAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C=C)(C(C)C)O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxy-1-isopropylallyl)phosphonic acid diethyl ester typically involves the reaction of diethyl phosphite with an appropriate allylic alcohol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphonate ester bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of (1-Hydroxy-1-isopropylallyl)phosphonic acid diethyl ester follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
(1-Hydroxy-1-isopropylallyl)phosphonic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group under appropriate conditions.
Reduction: The compound can be reduced to form different phosphonate derivatives.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions . The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various phosphonate derivatives, which can be further utilized in different chemical and industrial applications .
Scientific Research Applications
(1-Hydroxy-1-isopropylallyl)phosphonic acid diethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce phosphonate groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Hydroxy-1-isopropylallyl)phosphonic acid diethyl ester involves its interaction with specific molecular targets and pathways. The compound’s phosphonate group can form strong bonds with metal ions and other electrophilic centers, making it useful in various catalytic and binding applications . The hydroxyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Pyrazolyl/Pyrimidinyl Phosphonic Acid Diethyl Esters ()
- Structure: Compounds like (2-amino-5-pyrimidinyl)-phosphonic acid diethyl ester and (1-methyl-1H-pyrazol-4-yl)-phosphonic acid diethyl ester feature aromatic heterocycles (pyrimidine or pyrazole) attached to the phosphonate group.
- Synthesis : Both classes are synthesized via phosphonic enamine intermediates. However, the target compound likely requires allylic alcohol derivatives for introducing the hydroxy-isopropylallyl group, diverging from the hydrazine/guanidine routes used for pyrazolyl/pyrimidinyl analogs .
Triazole-Phosphonic Acid Derivatives ()
- Structure : Triazole derivatives such as 3-(4-phenyl-[1,2,3]triazol-1-yl)-propyl-phosphonic acid diethyl ester (PTP) incorporate nitrogen-rich triazole rings.
- Key Differences : The hydroxyl-isopropylallyl group in the target compound may enhance chelation capabilities compared to the triazole’s π-electron systems.
- Applications : Triazole derivatives exhibit >90% corrosion inhibition efficiency in acidic media due to mixed adsorption (physisorption and chemisorption). The target compound’s hydroxyl group could improve adsorption via hydrogen bonding, though this requires experimental validation .
Naphthylmethyl and Cyano-Substituted Phosphonates ()
- Structure: Diethyl (naphthalen-1-ylmethyl)phosphonate and diethyl (1-cyano-2-phenylvinyl)phosphonate feature bulky (naphthyl) or electron-withdrawing (cyano) substituents.
- Key Differences: The hydroxyl-isopropylallyl group in the target compound is less hydrophobic than naphthyl but more reactive than cyano groups due to the hydroxyl’s nucleophilicity.
- IR Spectroscopy : The target compound’s IR spectrum would likely show a broad O–H stretch (~3200–3600 cm⁻¹) absent in these analogs, alongside P=O (~1250–1280 cm⁻¹) and P–O–C (~1020–1060 cm⁻¹) peaks common to all .
Physicochemical Properties
Acidity (pKa) and Lipophilicity (Log P)
- Pyrimidinyl/Pyrazolyl Analogs () : Aromatic nitrogen atoms lower pKa compared to aliphatic phosphonates. The target compound’s hydroxyl group may further reduce pKa via intramolecular hydrogen bonding.
- Triazole Derivatives () : Log P values are influenced by aromatic triazole rings; the hydroxyl-isopropylallyl group in the target compound likely increases hydrophilicity, lowering Log P relative to phenyl-substituted analogs.
Hydrolysis Stability
- Pyrimidinyl Esters (): Hydrolysis with 6N HCl or bromotrimethylsilane yields phosphonic acids. The target compound’s allylic hydroxyl group may accelerate acid-catalyzed ester hydrolysis compared to non-hydroxylated analogs .
Corrosion Inhibition
- Triazole-Phosphonates (): Act as mixed-type inhibitors via Langmuir adsorption.
Biological Activity
(1-Hydroxy-1-isopropylallyl)phosphonic acid diethyl ester, a phosphonate compound, has garnered attention due to its significant biological activities, particularly in plant biology and potential pharmaceutical applications. This article explores its biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : CHOP
- Molecular Weight : 236.25 g/mol
- CAS Number : 2052-57-5
Biological Activity Overview
The compound exhibits notable biological activity, primarily influencing plant growth regulation and pest resistance. Its unique structure allows it to interact with various biological systems, leading to applications in agriculture and potential therapeutic uses.
Key Biological Activities:
- Plant Growth Regulation : Enhances plant growth and resilience under stress conditions.
- Pathogen Resistance : May improve resistance to pathogens through modulation of metabolic pathways.
- Enzyme Interaction : Affects enzyme activity, which is critical for various biological processes.
(1-Hydroxy-1-isopropylallyl)phosphonic acid diethyl ester's mechanism involves several pathways:
- Enzyme Modulation : The compound can inhibit or activate specific enzymes, impacting metabolic pathways.
- Signaling Pathways : It may alter signaling pathways in plants, enhancing growth or resistance mechanisms.
- Cellular Interactions : The phosphonate structure allows for interactions with cellular components, potentially influencing cellular responses.
Plant Biology Studies
Research has demonstrated the compound's efficacy in promoting plant growth and enhancing stress tolerance. For instance:
- A study indicated that application of the compound in agricultural settings led to increased crop yields and improved disease resistance in various plant species.
Enzyme Activity Assays
High-throughput screening techniques have been employed to evaluate the compound's impact on enzyme activities:
- Inhibition assays showed that (1-Hydroxy-1-isopropylallyl)phosphonic acid diethyl ester effectively inhibited certain enzymes involved in metabolic processes, suggesting potential applications in pest control .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlighted the unique aspects of (1-Hydroxy-1-isopropylallyl)phosphonic acid diethyl ester:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Phosphoric acid diethyl ester | Contains phosphate group | Commonly used as a fertilizer |
| 2-(Diethylamino)ethyl phosphonic acid | Amino group present | Used in herbicide formulations |
| Methylphosphonic acid | Methyl group instead of ethyl | Known for its role in chemical warfare agents |
This table illustrates how (1-Hydroxy-1-isopropylallyl)phosphonic acid diethyl ester stands out due to its combination of hydroxy and isopropyl groups, enhancing its reactivity and biological interactions compared to similar compounds.
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